molecular formula C13H11FINO B13332526 2-(Benzyloxy)-4-fluoro-5-iodoaniline

2-(Benzyloxy)-4-fluoro-5-iodoaniline

Cat. No.: B13332526
M. Wt: 343.13 g/mol
InChI Key: JPLDBMUQZZUJIH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-fluoro-5-iodoaniline: is an organic compound with the molecular formula C13H11FINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with benzyloxy, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-fluoro-5-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.

    Iodination: The amino group is protected, and the compound undergoes iodination using iodine and a suitable oxidizing agent.

    Benzyloxylation: Finally, the benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl bromide and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoate ester.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The fluoro and iodo groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzoate esters.

    Reduction: Amino derivatives.

    Substitution: Substituted anilines with various functional groups replacing the fluoro or iodo groups.

Scientific Research Applications

Chemistry: 2-(Benzyloxy)-4-fluoro-5-iodoaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also be used in the development of fluorescent probes for imaging applications.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-fluoro-5-iodoaniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    2-(Benzyloxy)-4-fluoroaniline: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    2-(Benzyloxy)-5-iodoaniline: Lacks the fluoro substituent, which may affect its electronic properties and reactivity.

    4-Fluoro-5-iodoaniline: Lacks the benzyloxy group, which can influence its solubility and interaction with other molecules.

Uniqueness: 2-(Benzyloxy)-4-fluoro-5-iodoaniline is unique due to the presence of all three substituents (benzyloxy, fluoro, and iodo) on the aniline ring. This combination of functional groups provides a unique set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C13H11FINO

Molecular Weight

343.13 g/mol

IUPAC Name

4-fluoro-5-iodo-2-phenylmethoxyaniline

InChI

InChI=1S/C13H11FINO/c14-10-6-13(12(16)7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2

InChI Key

JPLDBMUQZZUJIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2N)I)F

Origin of Product

United States

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